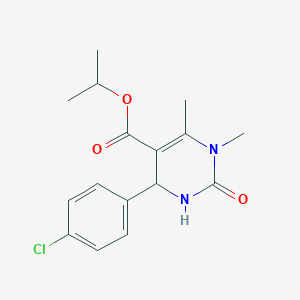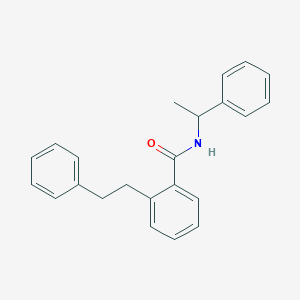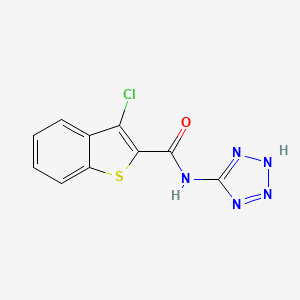![molecular formula C22H17BrFN3O3 B5008405 N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is also known as BHDP and has been synthesized through a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of BHDP is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cancer growth and inflammation. BHDP has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer growth. The compound has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
BHDP has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. BHDP has also been found to have fluorescent properties that can be used for imaging purposes. The compound has been found to be stable in various conditions and has a long half-life, which makes it suitable for use in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
BHDP has several advantages for lab experiments. The compound is stable in various conditions and has a long half-life, which makes it suitable for use in experiments. BHDP has also been found to have fluorescent properties that can be used for imaging purposes. However, there are also limitations to the use of BHDP in lab experiments. The compound is expensive to synthesize, and the synthesis method involves several steps, which can be time-consuming. BHDP also has limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of BHDP. The compound has potential applications in cancer treatment and imaging. Further studies are needed to fully understand the mechanism of action of BHDP and its potential applications in these fields. The synthesis method of BHDP can also be optimized to achieve higher yields and purity of the final product. The use of BHDP in combination with other compounds can also be explored to enhance its anti-cancer and anti-inflammatory properties. Overall, BHDP has the potential to be a valuable tool in scientific research due to its unique properties and potential applications.
Méthodes De Synthèse
BHDP has been synthesized through a specific method that involves several steps. The synthesis method involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with ethylenediamine, followed by the reaction of the resulting compound with 2-fluorobenzoyl chloride. The final product is obtained by reacting the intermediate compound with hydrazine hydrate. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
BHDP has been the subject of scientific research due to its potential applications in various fields. The compound has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. BHDP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. The compound has also been studied for its potential applications in imaging and has been found to have fluorescent properties that can be used for imaging purposes.
Propriétés
IUPAC Name |
5-bromo-N-[(E)-1-[3-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O3/c1-13(26-27-22(30)18-12-15(23)9-10-20(18)28)14-5-4-6-16(11-14)25-21(29)17-7-2-3-8-19(17)24/h2-12,28H,1H3,(H,25,29)(H,27,30)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJHZBBJZICQN-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)
![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)

![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)
![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B5008370.png)

![N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5008377.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)

![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)